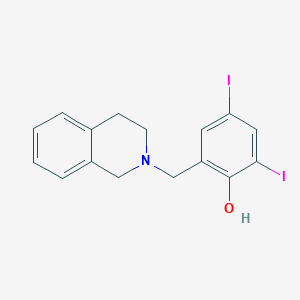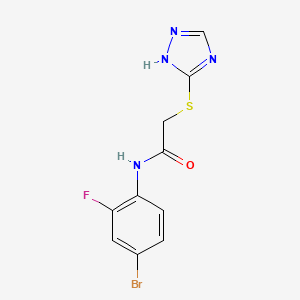
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol, also known as DHIBQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine signaling, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in cancer cell growth.
实验室实验的优点和局限性
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. However, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol. One area of interest is the development of new drugs based on the structure of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol. Another area of interest is the further investigation of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol's potential as a tool for studying the dopamine system in the brain. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol's potential as an antioxidant and inhibitor of cancer cell growth could be further explored.
合成方法
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with 3,4-dihydroisoquinoline in the presence of a catalyst. This reaction yields the intermediate product, which can then be further reacted with formaldehyde to produce 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been shown to have potential as a tool for studying the dopamine system in the brain. In cancer research, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been identified as a potential lead compound for the development of new drugs.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXHBRCMFIALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)I)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)


![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)

![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5213948.png)